molecular formula C14H17O4P B15343309 Phosphoric acid, diethyl 1-naphthalenyl ester CAS No. 33650-14-5

Phosphoric acid, diethyl 1-naphthalenyl ester

Cat. No.: B15343309
CAS No.: 33650-14-5
M. Wt: 280.26 g/mol
InChI Key: GTLTVBNVOHZJHA-UHFFFAOYSA-N
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Description

Phosphoric acid, diethyl 1-naphthalenyl ester is an organic compound with the molecular formula C14H17O4P It is a derivative of phosphoric acid where the hydrogen atoms are replaced by diethyl and 1-naphthalenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoric acid, diethyl 1-naphthalenyl ester can be synthesized through the esterification of phosphoric acid with diethyl 1-naphthalenyl alcohol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions with an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The use of continuous flow reactors and automated control systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, diethyl 1-naphthalenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Diethyl 1-naphthalenyl alcohol.

    Substitution: Various substituted phosphoric acid esters.

Scientific Research Applications

Phosphoric acid, diethyl 1-naphthalenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphoric acid, diethyl 1-naphthalenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phosphoric acid, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Phosphoric acid, diethyl 1-naphthalenyl ester can be compared with other similar compounds such as:

    Phosphoric acid, diethyl phenyl ester: Similar ester structure but with a phenyl group instead of a naphthalenyl group.

    Phosphoric acid, diethyl 2-naphthalenyl ester: Similar structure but with the ester group attached to the 2-position of the naphthalene ring.

    Phosphoric acid, dimethyl 1-naphthalenyl ester: Similar structure but with methyl groups instead of ethyl groups.

The uniqueness of this compound lies in its specific ester configuration and the presence of the 1-naphthalenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

33650-14-5

Molecular Formula

C14H17O4P

Molecular Weight

280.26 g/mol

IUPAC Name

diethyl naphthalen-1-yl phosphate

InChI

InChI=1S/C14H17O4P/c1-3-16-19(15,17-4-2)18-14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3

InChI Key

GTLTVBNVOHZJHA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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